
9-Ethoxy-9-(2-methylphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethoxy-9-(2-methylphenyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of an ethoxy group and a 2-methylphenyl group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxy-9-(2-methylphenyl)-9H-fluorene typically involves the reaction of 9H-fluorene with 2-methylphenyl and ethoxy reagents under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethoxy group may be converted to a hydroxyl group.
Reduction: Reduction reactions may involve the conversion of the fluorene core to a more saturated structure.
Substitution: The compound can participate in substitution reactions, where the ethoxy or 2-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized fluorene compounds.
Scientific Research Applications
9-Ethoxy-9-(2-methylphenyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of materials with specific properties, such as polymers or electronic materials.
Mechanism of Action
The mechanism by which 9-Ethoxy-9-(2-methylphenyl)-9H-fluorene exerts its effects involves interactions with molecular targets and pathways. The ethoxy and 2-methylphenyl groups may influence the compound’s binding affinity and reactivity with other molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- 9-Methoxy-9-(2-methylphenyl)-9H-fluorene
- 9-Ethyl-9-(2-methylphenyl)-9H-fluorene
- 9-Methyl-9-(2-methylphenyl)-9H-fluorene
Comparison: Compared to its similar compounds, 9-Ethoxy-9-(2-methylphenyl)-9H-fluorene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. The ethoxy group may enhance its solubility and alter its interactions with other molecules, making it distinct from its methoxy, ethyl, and methyl analogs.
Properties
CAS No. |
88172-59-2 |
|---|---|
Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
9-ethoxy-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C22H20O/c1-3-23-22(19-13-7-4-10-16(19)2)20-14-8-5-11-17(20)18-12-6-9-15-21(18)22/h4-15H,3H2,1-2H3 |
InChI Key |
LFLPSGQIMDKOBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)
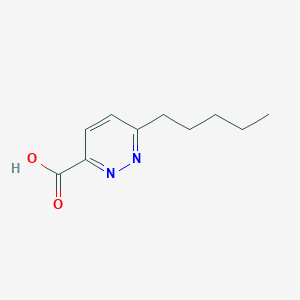
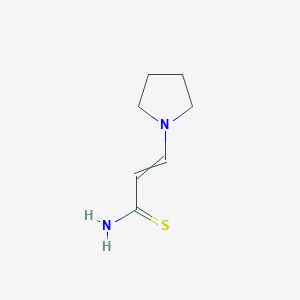
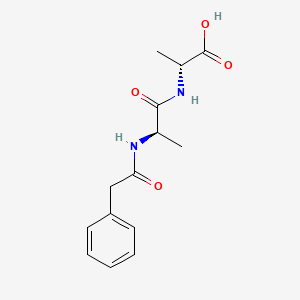



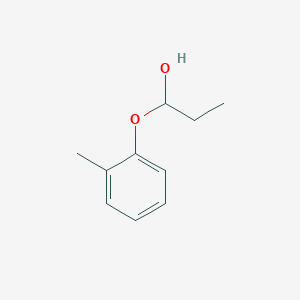
![{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone](/img/structure/B14395593.png)

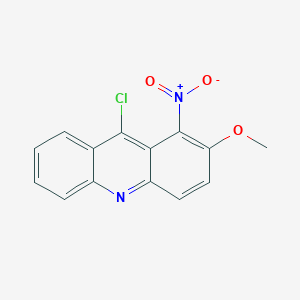

![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)

